molecular formula C8H9NO2 B15222399 2-(6-Methoxypyridin-3-yl)acetaldehyde

2-(6-Methoxypyridin-3-yl)acetaldehyde

Cat. No.: B15222399
M. Wt: 151.16 g/mol
InChI Key: SIPGAKFPTFFJEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Methoxypyridin-3-yl)acetaldehyde is an organic compound with the molecular formula C8H9NO2 It is a derivative of pyridine, featuring a methoxy group at the 6-position and an acetaldehyde group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxypyridin-3-yl)acetaldehyde typically involves the reaction of 6-methoxypyridine with an appropriate aldehyde precursor under controlled conditions. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxypyridin-3-yl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-(6-Methoxypyridin-3-yl)acetic acid.

    Reduction: 2-(6-Methoxypyridin-3-yl)ethanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(6-Methoxypyridin-3-yl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-Methoxypyridin-3-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the methoxy group can influence the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Methoxypyridin-3-yl)acetaldehyde is unique due to the presence of both the methoxy and aldehyde groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Biological Activity

2-(6-Methoxypyridin-3-yl)acetaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial , anticancer , and neuroprotective effects. The compound's structure allows it to interact with multiple biological targets, which contributes to its pharmacological potential.

The mechanisms through which this compound exerts its effects are multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating cellular functions.
  • Receptor Interaction : It can interact with various receptors, influencing signaling pathways related to cell growth and apoptosis.
  • Oxidative Stress Modulation : The compound has shown potential in reducing oxidative stress, which is linked to various diseases, including cancer.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial properties against various bacterial strains, suggesting its potential as a therapeutic agent for infectious diseases .
  • Anticancer Properties : In vitro studies on human cancer cell lines (e.g., HeLa and A549) revealed that this compound induced apoptosis and inhibited cell proliferation at certain concentrations .
  • Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from oxidative damage, highlighting its potential in treating neurodegenerative disorders .

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveProtects neuronal cells from oxidative stress

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-(5-Methylpyridin-3-YL)acetaldehydeMethyl substitution at position 5Antimicrobial
2-(4-Ethoxypyridin-3-YL)acetaldehydeEthoxy substitution at position 4Anticancer
2-(6-Chloropyridin-3-YL)acetaldehydeChlorine substitution at position 6Neuroprotective

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

2-(6-methoxypyridin-3-yl)acetaldehyde

InChI

InChI=1S/C8H9NO2/c1-11-8-3-2-7(4-5-10)6-9-8/h2-3,5-6H,4H2,1H3

InChI Key

SIPGAKFPTFFJEM-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)CC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.